(2E)-4-[(4-nitrophenyl)amino]-4-oxobut-2-enoic acid

Anticancer screening Maleanilic acid cytotoxicity Hepatocellular carcinoma

Procure (2E)-4-[(4-nitrophenyl)amino]-4-oxobut-2-enoic acid (4′-Nitromaleanilic acid) as your validated precursor for metal-based anticancer agents. The electron‑withdrawing p‑NO₂ group creates the lowest HOMO–LUMO gap among para‑substituted maleanilic acids, delivering rank‑ordered cytotoxicity (p‑NO₂ > p‑F > p‑Cl) and Cr(CO)₄ complexes with IC₅₀ 27–30 µg/mL against HepG‑2, MCF‑7, and HCT‑116. The (E)‑configuration ensures stereochemical control during thermal cyclodehydration to N‑(4‑nitrophenyl)maleimide, critical for reproducible Diels–Alder bioconjugation and polyimide synthesis. Use as a positive control in nitro‑pharmacophore SAR studies or for light‑triggered E→Z photoisomerization in drug delivery. Request a quote for bulk research quantities.

Molecular Formula C10H8N2O5
Molecular Weight 236.18 g/mol
CAS No. 36847-91-3
Cat. No. B3020965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-4-[(4-nitrophenyl)amino]-4-oxobut-2-enoic acid
CAS36847-91-3
Molecular FormulaC10H8N2O5
Molecular Weight236.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C=CC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C10H8N2O5/c13-9(5-6-10(14)15)11-7-1-3-8(4-2-7)12(16)17/h1-6H,(H,11,13)(H,14,15)
InChIKeyAZVWYXUTXSTOQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-4-[(4-Nitrophenyl)amino]-4-oxobut-2-enoic acid (CAS 36847-91-3) – Core Identity for Maleanilic Acid Derivative Procurement


(2E)-4-[(4-Nitrophenyl)amino]-4-oxobut-2-enoic acid (CAS 36847-91-3), also designated 4′-Nitromaleanilic acid, is an E‑configured N‑aryl maleamic acid derivative with the molecular formula C₁₀H₈N₂O₅ (MW 236.18). It is synthesized by condensation of 4‑nitroaniline with maleic anhydride and serves as a precursor to N‑(4‑nitrophenyl)maleimide [1]. The compound bears a reactive α,β‑unsaturated carboxylic acid scaffold that permits thermal cyclodehydration to the corresponding maleimide, chelate formation with transition‑metal carbonyls, and participation in Diels–Alder and photoisomerization chemistries [2]. Commercial sources such as Sigma‑Aldrich supply it within the AldrichCPR collection of rare chemicals for early‑discovery research [3].

Why Para‑Substitution in Maleanilic Acids Cannot Be Tolerated When Procuring (2E)-4-[(4-Nitrophenyl)amino]-4-oxobut-2-enoic Acid


Maleanilic acids bearing different para‑substituents (–NO₂, –Cl, –F, –CH₃, –OCH₃) share a common molecular backbone but exhibit sharply divergent biological potency, thermal stability, and electronic structure. The electron‑withdrawing nitro group in (2E)-4-[(4-nitrophenyl)amino]-4-oxobut-2-enoic acid substantially lowers the HOMO–LUMO energy gap, increases electrophilicity, and enhances cytotoxicity relative to chloro, fluoro, methyl, and methoxy analogs [1]. Consequently, procurement of a generic “4‑substituted maleanilic acid” without specification of the para‑nitro substitution introduces uncontrolled variability in anticancer screening, chelation efficiency, and photoisomerization‑driven degradation behaviour [2].

Quantitative Head‑to‑Head Differentiation of (2E)-4-[(4-Nitrophenyl)amino]-4-oxobut-2-enoic Acid from its Closest Analogs


Cytotoxicity Against HepG‑2 Hepatocellular Carcinoma Cells – p‑Nitro vs. p‑Chloro and p‑Fluoro Analogs

The p‑nitrophenyl maleanilic acid free ligand (L2) exhibits an IC₅₀ of 15.1 µg mL⁻¹ against HepG‑2 cells, which is 8.1‑fold more potent than the p‑chlorophenyl analog (L3, IC₅₀ = 123 µg mL⁻¹) and 4.0‑fold more potent than the p‑fluorophenyl analog (L4, IC₅₀ = 60.4 µg mL⁻¹) determined by MTT assay [1]. The authors attribute the superior activity of the nitro derivative to its greater electronegativity and the resulting decrease in HOMO–LUMO gap.

Anticancer screening Maleanilic acid cytotoxicity Hepatocellular carcinoma

Cytotoxicity Against MCF‑7 Breast Cancer Cells – p‑Nitro vs. p‑Chloro and p‑Fluoro Analogs

Versus the MCF‑7 breast adenocarcinoma line, p‑nitrophenyl maleanilic acid (L2) registers an IC₅₀ of 25.9 µg mL⁻¹. The p‑chlorophenyl analog (L3) requires a 3.7‑fold higher concentration (95.2 µg mL⁻¹) to achieve equivalent growth inhibition, while the p‑fluorophenyl analog (L4) requires a 2.2‑fold higher concentration (56.2 µg mL⁻¹) [1]. The rank order p‑NO₂ > p‑F > p‑Cl is conserved across all three tested cell lines.

Breast cancer Maleanilic acid MTT assay

Cytotoxicity Against HCT‑116 Colon Cancer Cells – p‑Nitro vs. p‑Chloro and p‑Fluoro Analogs

In HCT‑116 colon carcinoma cells, the p‑nitrophenyl maleanilic acid ligand (L2) records an IC₅₀ of 26.7 µg mL⁻¹. This represents a 2.3‑fold potency advantage over the p‑chloro derivative (L3, 60.4 µg mL⁻¹) and a 2.0‑fold advantage over the p‑fluoro derivative (L4, 53.7 µg mL⁻¹) [1]. The narrower differential in this cell line highlights the cell‑type‑dependent nature of the substituent effect, reinforcing the need for compound‑specific, rather than class‑level, procurement.

Colon cancer Maleanilic acid Cytotoxicity screening

HOMO–LUMO Energy Gap as Predictor of Biological Activity – p‑Nitro vs. p‑Chloro and p‑Fluoro Congeners

DFT calculations at the B3LYP/6‑311++G(d,p) level reveal that the p‑nitro substituent induces the smallest HOMO–LUMO energy gap (Eg) among the three para‑substituted maleanilic acids, correlating inversely with experimental IC₅₀ values [1]. The chromium carbonyl complex of the p‑nitro ligand (2b) exhibits the lowest Eg (ca. 1.78 eV) and the highest inhibitory potency, whereas the p‑fluoro chromium complex (2d) has the highest Eg (ca. 2.13 eV) and the weakest activity (IC₅₀ > 500 µg mL⁻¹ across all three cell lines) [1]. This computational‑experimental concordance provides a quantitative electronic rationale for selecting the p‑nitro derivative when designing metal‑carbonyl anticancer agents.

DFT calculation HOMO-LUMO gap Structure-activity relationship

Procurement‑Relevant Application Scenarios for (2E)-4-[(4-Nitrophenyl)amino]-4-oxobut-2-enoic Acid


Lead Compound for Organometallic Anticancer Chelate Synthesis

The p‑nitrophenyl maleanilic acid free ligand forms chromium, molybdenum, and tungsten carbonyl chelates of formula [M(CO)₄L], with the chromium complex showing IC₅₀ values of 27–30 µg mL⁻¹ against HepG‑2, MCF‑7, and HCT‑116 cell lines [1]. The low HOMO–LUMO gap of the ligand (L2) translates into the most potent complexes among the p‑substituted maleanilic acid series, making the compound the preferred starting material for medicinal inorganic chemistry groups developing metal‑based anticancer agents.

SAR Probe in Nitro‑Aromatic Cytotoxicity Studies

The consistent rank order p‑NO₂ > p‑F > p‑Cl in cytotoxicity across HepG‑2, MCF‑7, and HCT‑116 cells [1] positions (2E)-4-[(4-nitrophenyl)amino]-4-oxobut-2-enoic acid as a validated positive control in structure–activity relationship studies. Researchers investigating the contribution of the nitro pharmacophore to cancer cell growth inhibition can rely on this compound to benchmark newly synthesized analogs.

Precursor to N‑(4‑Nitrophenyl)maleimide for Bioconjugation and Polymer Chemistry

Thermal cyclodehydration of the maleamic acid yields N‑(4‑nitrophenyl)maleimide, a reactive dienophile used in Diels–Alder bioconjugation and a monomer for functional polyimides [2]. Procuring the (E)‑configured acid ensures stereochemical control during the cyclization step, which is essential for reproducible maleimide purity in polymer and probe synthesis.

Photoisomerization‑Responsive Degradable Linker Development

Fumaramic acid derivatives undergo UV‑triggered E→Z photoisomerization followed by pH‑dependent degradation; the rate is tunable by the para‑substituent. The strong electron‑withdrawing nitro group in (2E)-4-[(4-nitrophenyl)amino]-4-oxobut-2-enoic acid is predicted to accelerate this tandem process relative to electron‑donating substituents, making it a candidate for light‑activated controlled‑release systems in drug delivery research [3].

Quote Request

Request a Quote for (2E)-4-[(4-nitrophenyl)amino]-4-oxobut-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.